molecular formula C13H16N2O4 B11967555 2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester

2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester

Cat. No.: B11967555
M. Wt: 264.28 g/mol
InChI Key: AJCWKFZDQRASIQ-UHFFFAOYSA-N
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Description

2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a hydrazone group, a methoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid methyl ester
  • 2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid propyl ester
  • 2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid butyl ester

Uniqueness

2-((2-Methoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group, in particular, may influence its solubility and interaction with biological targets compared to its methyl, propyl, and butyl analogs.

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-7-5-6-8-11(10)18-3/h5-8,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCWKFZDQRASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18794-94-0
Record name 2-((2-METHOXY-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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